molecular formula C21H20ClN5O2 B11026561 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11026561
M. Wt: 409.9 g/mol
InChI Key: BVUQDGRJYMVOPO-UHFFFAOYSA-N
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Description

This compound features a 6-chloro-substituted indole core linked via an ethyl group to a butanamide chain terminating in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The chloro substituent at the indole’s 6-position may enhance metabolic stability or binding affinity, while the benzotriazinone group could contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H20ClN5O2/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28)

InChI Key

BVUQDGRJYMVOPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis: One possible synthetic route involves the Fischer indole synthesis. Starting from cyclohexanone and phenylhydrazine hydrochloride, the reaction proceeds under reflux conditions using methanesulfonic acid (MsOH) in methanol.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.

    Substitution Reactions: Substitution reactions at various positions (e.g., chlorination, alkylation) are possible.

Common Reagents and Conditions::

    Chlorination: Nucleophilic substitution using chlorine sources (e.g., N-chlorosuccinimide, Cl2).

    Alkylation: Alkyl halides (e.g., alkyl bromides, alkyl chlorides) in the presence of a base (e.g., potassium carbonate).

Major Products:: The specific products formed depend on the reaction conditions and the substituents involved.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent or for treating other disorders.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Drug Development: Screening for novel drug candidates based on its structure.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Benzotriazinone Moieties

Azinphos-ethyl (O,O-diethyl S-[[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl] phosphorodithioate)
  • Structure: Shares the 4-oxo-benzotriazin-3(4H)-yl group but as part of an organophosphate pesticide backbone.
  • Application: Insecticide (vs.
  • Key Difference: The benzotriazinone in Azinphos-ethyl is linked to a phosphorodithioate group, making it a cholinesterase inhibitor, whereas the target compound’s amide linkage suggests a different mechanism .
Y042-4323 (N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide)
  • Structure: Contains the same benzotriazinone and butanamide chain but replaces the indole-ethyl group with a thiadiazole-benzyl substituent.
  • Molecular Weight : 406.46 g/mol (vs. target compound: ~436.87 g/mol).
  • Implication : The thiadiazole group may alter solubility or target specificity compared to the indole moiety .

Indole-Based Inhibitors

FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)
  • Structure : Features a 5-fluoroindole core linked to a piperidinyl-benzimidazolone group.
  • Bioactivity : Potent phospholipase D (PLD) inhibitor.
  • Comparison: Unlike the target compound, FIPI lacks the benzotriazinone group but includes a fluorinated indole, which may enhance binding to hydrophobic enzyme pockets .
Anticancer Indole Derivatives (e.g., 10j, 10k)
  • Structure : Indole cores substituted with chlorobenzoyl, methoxy, and methyl groups, linked to arylacetamide chains.
  • Activity : Demonstrated anticancer activity via Bcl-2/Mcl-1 inhibition.
  • Key Difference: The target compound’s benzotriazinone may offer unique hydrogen-bonding interactions compared to the chlorobenzoyl groups in these derivatives .

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Bioactivity
Target Compound Indole + Benzotriazinone 6-Cl-indole, ethyl-butanamide linkage ~436.87 Enzyme inhibition (inferred)
Azinphos-ethyl Benzotriazinone Phosphorodithioate, ethyl groups 345.38 Cholinesterase inhibition
Y042-4323 Benzotriazinone Thiadiazole-benzyl, butanamide 406.46 Undisclosed (screening compound)
FIPI Indole + Benzimidazolone 5-F-indole, piperidinyl-ethyl linkage ~451.47 PLD inhibition
Anticancer Derivative 10j Indole 4-Chlorobenzoyl, methoxy, methyl ~497.34 Bcl-2/Mcl-1 inhibition

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20ClN5O2C_{21}H_{20}ClN_{5}O_{2}, with a molecular weight of approximately 409.9 g/mol. It features a complex structure that includes an indole moiety and a benzotriazine derivative, which are known for their diverse biological activities.

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. These enzymes are crucial in various physiological processes, including cancer progression and inflammation responses. The compound's structural components may facilitate its interaction with these biological targets, influencing signaling pathways associated with cell proliferation and apoptosis.

Binding Affinity Studies

Interaction studies have been conducted to assess the compound's binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to determine the compound's affinity and specificity towards these targets. Understanding these interactions is vital for optimizing the compound's pharmacodynamics and therapeutic efficacy.

Biological Activity and Case Studies

Recent research has highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Activity :
    • A study demonstrated that derivatives of benzotriazine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Properties :
    • Research indicates that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Effects :
    • Some studies have reported that indole derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains.

Comparison of Biological Activities

Compound NameMolecular WeightBiological ActivityMechanism
This compound409.9 g/molAnticancer, Anti-inflammatoryEnzyme inhibition
Similar Indole Derivative400 g/molAntimicrobialCell membrane disruption
Benzotriazine Analog405 g/molCytotoxicity against cancer cellsApoptosis induction

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